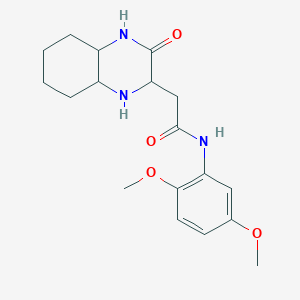
N-(2,5-dimethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Overview
Description
Quinoxaline derivatives are known for their wide range of biological activities and have been the subject of numerous chemical syntheses and studies. Acetamides, on the other hand, are important in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that allow for the efficient assembly of complex molecules. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using the Passerini three-component reaction, demonstrating the versatility of such methods in obtaining quinoxaline derivatives (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques. For instance, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate shows a nearly planar conformation, highlighting the importance of intramolecular hydrogen bonding in determining the molecule's geometry (Wen et al., 2006).
Chemical Reactions and Properties
Quinoxaline derivatives can undergo various chemical reactions, leading to a wide range of compounds with potential biological activity. For example, three-component reactions involving quinoxaline derivatives have been utilized to create compounds with potential antiviral and antiapoptotic effects (Ghosh et al., 2008).
Scientific Research Applications
Structural and Fluorescent Properties
- Structural Aspects of Quinoxaline Derivatives : Research on quinoxaline derivatives, including their structural aspects, has shown that these compounds can form various salts and inclusion compounds with interesting properties, such as enhanced fluorescence when forming host–guest complexes (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Potential : Quinoxaline derivatives have been evaluated for their antimicrobial and antitumor activities, showing promising results against various bacterial, fungal, and cancer cell lines. These findings highlight the potential of quinoxaline derivatives as candidates for developing new therapeutic agents (El Rayes et al., 2022); (Patel et al., 2017).
Neuroprotective Effects
- Neuroprotection Against Japanese Encephalitis : A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-11-7-8-16(25-2)14(9-11)20-17(22)10-15-18(23)21-13-6-4-3-5-12(13)19-15/h7-9,12-13,15,19H,3-6,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMAGUFGZESFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC3CCCCC3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4615006.png)
![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)

![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)
![ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)

![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)
![methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)
![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)